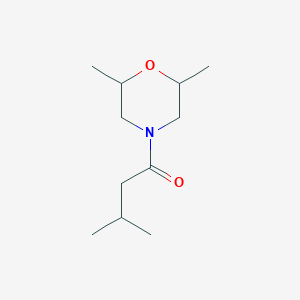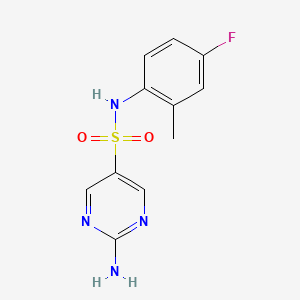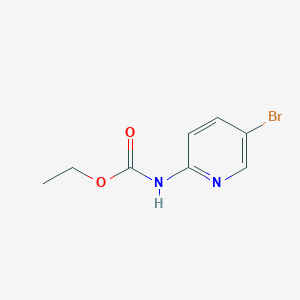
2-methyl-N-(6-methylpyridin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(6-methylpyridin-2-yl)butanamide, also known as MPB, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. MPB has been shown to have effects on the central nervous system, specifically on neurotransmitters such as dopamine and serotonin.
Mechanism of Action
The mechanism of action of 2-methyl-N-(6-methylpyridin-2-yl)butanamide involves its ability to inhibit the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain. This results in an overall increase in neurotransmitter activity, which can have positive effects on mood and behavior.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-N-(6-methylpyridin-2-yl)butanamide has a number of biochemical and physiological effects on the brain and body. These include an increase in dopamine and serotonin levels, as well as an increase in the activity of certain brain regions such as the prefrontal cortex and striatum. 2-methyl-N-(6-methylpyridin-2-yl)butanamide has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-(6-methylpyridin-2-yl)butanamide in lab experiments is its ability to selectively target dopamine and serotonin transporters, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, one limitation of using 2-methyl-N-(6-methylpyridin-2-yl)butanamide is its potential for toxicity, which may limit its use in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 2-methyl-N-(6-methylpyridin-2-yl)butanamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Parkinson's disease, depression, and anxiety. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-methyl-N-(6-methylpyridin-2-yl)butanamide on the brain and body, as well as its potential for toxicity and side effects. Finally, there is a need for more studies on the optimal dosing and administration of 2-methyl-N-(6-methylpyridin-2-yl)butanamide in order to maximize its therapeutic potential.
Synthesis Methods
The synthesis method for 2-methyl-N-(6-methylpyridin-2-yl)butanamide involves the reaction of 2-methylpyridine-6-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield 2-methyl-N-(6-methylpyridin-2-yl)butanamide as a white crystalline solid.
Scientific Research Applications
2-methyl-N-(6-methylpyridin-2-yl)butanamide has been studied for its potential as a therapeutic agent for various neurological disorders such as Parkinson's disease, depression, and anxiety. It has been shown to have effects on the central nervous system by modulating the levels of neurotransmitters such as dopamine and serotonin.
properties
IUPAC Name |
2-methyl-N-(6-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-4-8(2)11(14)13-10-7-5-6-9(3)12-10/h5-8H,4H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILNQFOKCSVIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(6-methylpyridin-2-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)

![2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide](/img/structure/B7561317.png)

![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)

![N-[2-(2-furyl)ethyl]-4-[(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B7561328.png)
![[2-(2-chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7561330.png)
![6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7561346.png)


![5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561366.png)
![ethyl 4-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}piperidine-1-carboxylate](/img/structure/B7561372.png)